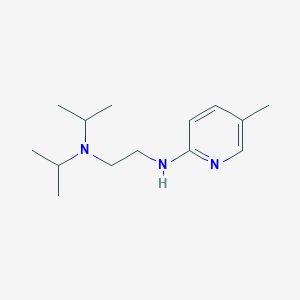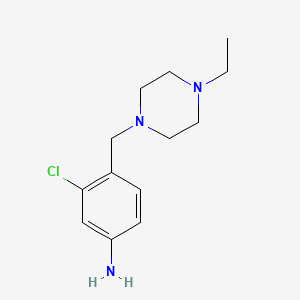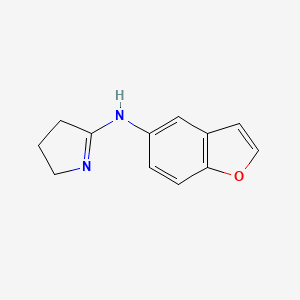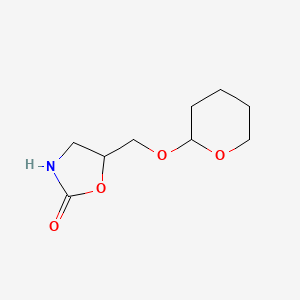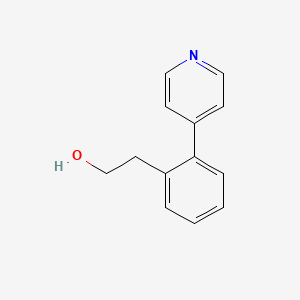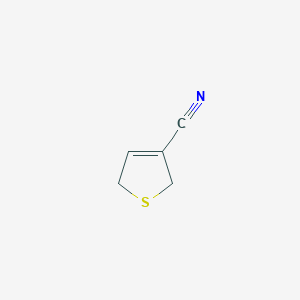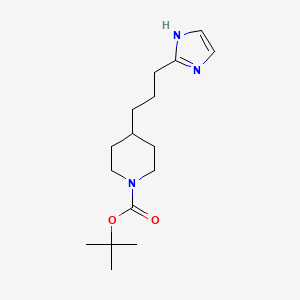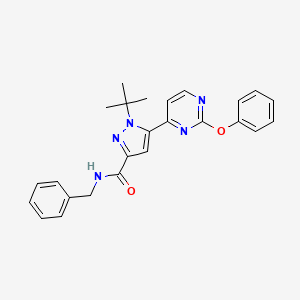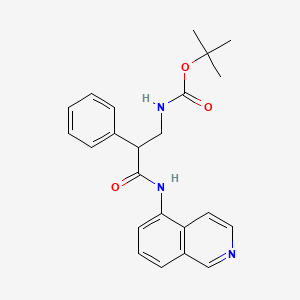
Tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of an isoquinoline moiety, a phenyl group, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling with Phenyl Group: The isoquinoline derivative is then coupled with a phenyl group using a Suzuki-Miyaura cross-coupling reaction. This reaction employs a palladium catalyst and a boronic acid derivative.
Introduction of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted carbamates with different alkyl or aryl groups replacing the tert-butyl group.
Applications De Recherche Scientifique
tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[5-(isoquinolin-5-ylamino)pentyl]carbamate
- tert-Butyl N-[2-[4-(hydroxymethyl)phenyl]-3-(isoquinolin-6-ylamino)-3-oxopropyl]carbamate
Uniqueness
tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C23H25N3O3 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate |
InChI |
InChI=1S/C23H25N3O3/c1-23(2,3)29-22(28)25-15-19(16-8-5-4-6-9-16)21(27)26-20-11-7-10-17-14-24-13-12-18(17)20/h4-14,19H,15H2,1-3H3,(H,25,28)(H,26,27) |
Clé InChI |
MQUYXTMHLZJTJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



